3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
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Overview
Description
3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one is an organic compound with the molecular formula C8H8OS. It is a derivative of cyclopenta[b]thiophene, characterized by the presence of a methyl group at the 3-position and a ketone group at the 4-position.
Preparation Methods
The synthesis of 3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one typically involves the reaction of thiophene with cyclopentanone. The reaction is generally carried out in the presence of an oxidizing agent or catalyst, such as oxygen or hydrogen peroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, can be adjusted to optimize the yield and selectivity of the product .
Chemical Reactions Analysis
3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one undergoes various chemical reactions, including:
Scientific Research Applications
3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Pharmaceutical Research: It is investigated for its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one can be compared with other similar compounds, such as:
5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: This compound lacks the methyl group at the 3-position, which can influence its reactivity and applications.
2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile:
The unique structural features of this compound, such as the presence of the methyl group and the ketone functionality, contribute to its distinct reactivity and applications in various fields of research.
Properties
Molecular Formula |
C8H8OS |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
3-methyl-5,6-dihydrocyclopenta[b]thiophen-4-one |
InChI |
InChI=1S/C8H8OS/c1-5-4-10-7-3-2-6(9)8(5)7/h4H,2-3H2,1H3 |
InChI Key |
IFOPNNYCDHAGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=O)CC2 |
Origin of Product |
United States |
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